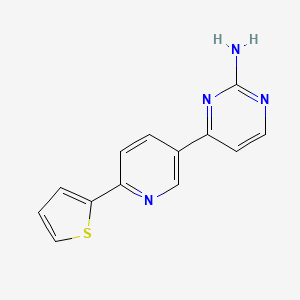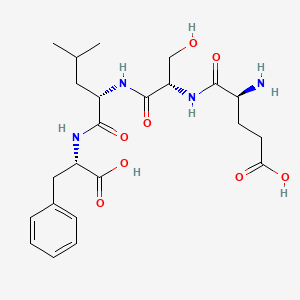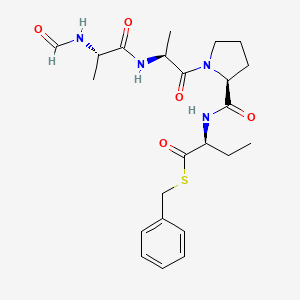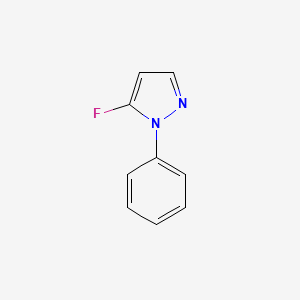
5-Fluor-1-phenyl-1H-pyrazol
Übersicht
Beschreibung
5-fluoro-1-phenyl-1H-pyrazole is a chemical compound with the molecular formula C9H7FN2 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 5-fluoro-1-phenyl-1H-pyrazole, can be achieved through various methods. One common approach involves a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating . Other methods include the Knorr reaction or the reaction of α, β-unsaturated ketone with hydrazine derivatives .Molecular Structure Analysis
The molecular structure of 5-fluoro-1-phenyl-1H-pyrazole can be determined using spectroscopic analysis, including Fourier-transform infrared spectroscopy (FT-IR), high-resolution mass spectrometry (HR-MS), and one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) analysis .Chemical Reactions Analysis
Pyrazole derivatives, including 5-fluoro-1-phenyl-1H-pyrazole, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions with terminal alkynes to form new pyrazoles . They can also undergo one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to form a variety of pyrazoles .Physical And Chemical Properties Analysis
5-fluoro-1-phenyl-1H-pyrazole is a liquid at room temperature . It has a molecular weight of 162.17 . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
5-Fluor-1-phenyl-1H-pyrazol wurde auf seine potenziellen antimikrobiellen Eigenschaften untersucht. Pyrazol-Derivate sind dafür bekannt, eine signifikante Aktivität gegen verschiedene mikrobielle Stämme aufzuweisen. Das Vorhandensein des Fluoratoms kann die Fähigkeit der Verbindung verbessern, mit mikrobiellen Enzymen zu interagieren, was möglicherweise zur Entwicklung neuer antimikrobieller Wirkstoffe führt .
Anti-Tuberkulose
Der Kampf gegen Tuberkulose (TB) hat Forscher dazu veranlasst, Pyrazol-Derivate als potenzielle Anti-TB-Wirkstoffe zu untersuchen. Die strukturellen Merkmale von this compound, wie z. B. die Fluorsubstitution, werden angenommen, dass sie zu seiner Wirksamkeit gegen Mycobacterium tuberculosis beitragen, das Bakterium, das für TB verantwortlich ist .
Entzündungshemmende Eigenschaften
Entzündungen sind eine biologische Reaktion auf schädliche Reize, und ihre Kontrolle ist entscheidend für die Behandlung verschiedener Krankheiten. This compound wurde auf seine entzündungshemmenden Eigenschaften untersucht, die für die Entwicklung neuer entzündungshemmender Medikamente von Vorteil sein könnten .
Antioxidative Wirkungen
Oxidativer Stress ist an zahlreichen Krankheiten beteiligt, darunter neurodegenerative Erkrankungen. Pyrazol-Verbindungen, einschließlich this compound, haben antioxidative Eigenschaften gezeigt, was auf ihre potenzielle Verwendung bei der Vorbeugung oder Behandlung von durch oxidativen Schaden verursachten Erkrankungen hindeutet .
Antitumor- und Zytotoxizität
Die Krebsforschung hat sich aufgrund ihrer Zytotoxizität gegen verschiedene Krebszelllinien auf Pyrazol-Derivate konzentriert. Die fluorierte Pyrazolstruktur von this compound kann mit Krebszellen interagieren, was zum Zelltod führt und einen Weg für die Entwicklung neuer Krebsmedikamente bietet .
Analgetische Wirkungen
Schmerzlinderung ist ein wichtiger Aspekt der Gesundheitsversorgung. This compound wurde auf seine analgetischen Wirkungen untersucht, was zur Entwicklung neuer Schmerzmittel ohne die Nebenwirkungen führen könnte, die mit aktuellen Behandlungen verbunden sind .
Antileishmaniale und antimalarielle Aktivitäten
Pyrazol-Derivate wurden als wirksame Mittel gegen Leishmaniose und Malaria gefunden. Studien haben gezeigt, dass Verbindungen wie this compound gegen Leishmania-Arten und Plasmodium-Stämme wirksam sein können, die für Leishmaniose und Malaria verantwortlich sind .
Landwirtschaftliche Anwendungen
Der strukturelle Baustein des Pyrazols ist in verschiedenen Agrochemikalien vorhanden. This compound könnte als Gerüst für die Entwicklung neuer Pestizide oder Herbizide dienen, wobei seine potenzielle biologische Aktivität genutzt wird, um Schädlinge zu bekämpfen und die Ernteerträge zu verbessern .
Safety and Hazards
While specific safety and hazard information for 5-fluoro-1-phenyl-1H-pyrazole was not found, general precautions for handling pyrazole derivatives include avoiding skin and eye contact, avoiding inhalation or ingestion, and using only in well-ventilated areas . They may cause skin irritation, serious eye irritation, and respiratory irritation .
Zukünftige Richtungen
Pyrazole derivatives, including 5-fluoro-1-phenyl-1H-pyrazole, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring their synthesis methods, optimizing their biological activities, and investigating their potential applications in various therapeutic areas.
Wirkmechanismus
Target of Action
Similar compounds such as phenylpyrazole insecticides function by blocking glutamate-activated chloride channels in insects .
Mode of Action
It is known that phenylpyrazole insecticides, which may share structural similarities with 5-fluoro-1-phenyl-1h-pyrazole, function by blocking glutamate-activated chloride channels in insects . This suggests that 5-fluoro-1-phenyl-1H-pyrazole might interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole derivatives can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-fluoro-1-phenyl-1H-pyrazole might affect multiple biochemical pathways.
Pharmacokinetics
The presence of a fluorine atom in the molecule might influence its pharmacokinetic properties, as fluorinated compounds are popular in medicinal chemistry due to their increased stability and potential to modify bioactivities .
Result of Action
It is known that pyrazole derivatives can have diverse biological activities, suggesting that 5-fluoro-1-phenyl-1h-pyrazole might have multiple effects at the molecular and cellular level .
Action Environment
The presence of a fluorine atom in the molecule might influence its stability and reactivity in different environments .
Biochemische Analyse
Biochemical Properties
5-fluoro-1-phenyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with human estrogen alpha receptor (ERα), exhibiting binding affinity comparable to native ligands Additionally, 5-fluoro-1-phenyl-1H-pyrazole has been reported to exhibit antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity, and analgesic activities . These interactions highlight the compound’s versatility in modulating various biochemical pathways.
Cellular Effects
The effects of 5-fluoro-1-phenyl-1H-pyrazole on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-fluoro-1-phenyl-1H-pyrazole has been shown to inhibit the growth of breast cancer cell lines by binding to ERα . This interaction disrupts estrogen signaling pathways, leading to reduced cell proliferation. Additionally, the compound’s antioxidant properties help mitigate oxidative stress in cells, thereby protecting against cellular damage .
Molecular Mechanism
At the molecular level, 5-fluoro-1-phenyl-1H-pyrazole exerts its effects through various mechanisms. The compound’s binding interactions with biomolecules, such as ERα, involve hydrogen bonding and hydrophobic interactions . These interactions stabilize the compound-receptor complex, leading to inhibition of estrogen-mediated signaling. Furthermore, 5-fluoro-1-phenyl-1H-pyrazole has been reported to inhibit cyclooxygenase-2 (COX-2) activity, thereby reducing inflammation . The compound’s ability to modulate gene expression is attributed to its interactions with transcription factors and regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-fluoro-1-phenyl-1H-pyrazole in laboratory settings have been studied to understand its long-term effects on cellular function. The compound exhibits good stability under normal storage conditions, with minimal degradation over time . In vitro studies have shown that prolonged exposure to 5-fluoro-1-phenyl-1H-pyrazole does not significantly alter its biochemical properties. In vivo studies are required to assess the compound’s long-term effects on cellular function and potential toxicity.
Dosage Effects in Animal Models
The effects of 5-fluoro-1-phenyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-tumor activities . At high doses, 5-fluoro-1-phenyl-1H-pyrazole may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
5-fluoro-1-phenyl-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, including hydroxylation and conjugation reactions, which facilitate its excretion from the body . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 5-fluoro-1-phenyl-1H-pyrazole, influencing its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of 5-fluoro-1-phenyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in target tissues . Additionally, binding proteins such as albumin facilitate the transport of 5-fluoro-1-phenyl-1H-pyrazole in the bloodstream, enhancing its systemic distribution .
Subcellular Localization
The subcellular localization of 5-fluoro-1-phenyl-1H-pyrazole is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals, such as nuclear localization sequences, directs 5-fluoro-1-phenyl-1H-pyrazole to specific cellular compartments, modulating its activity and function .
Eigenschaften
IUPAC Name |
5-fluoro-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRUUJMPCDFVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781334-23-3 | |
| Record name | 5-fluoro-1-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)

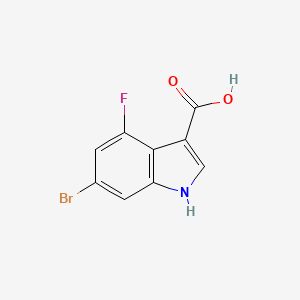
![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)
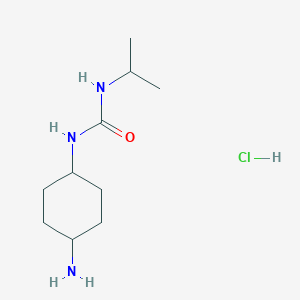
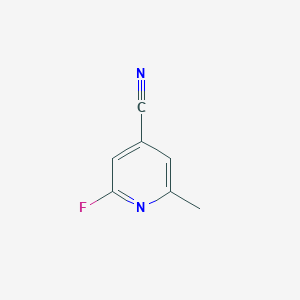
![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)
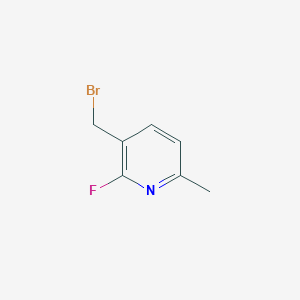
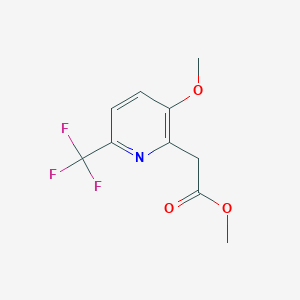
![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)
